Hispidin

Catalog No.
S529966
CAS No.
555-55-5
M.F
C13H10O5
M. Wt
246.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hispidin

CAS Number

555-55-5

Product Name

Hispidin

IUPAC Name

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

InChI

InChI=1S/C13H10O5/c14-9-6-10(18-13(17)7-9)3-1-8-2-4-11(15)12(16)5-8/h1-7,14-16H/b3-1+

InChI Key

SGJNQVTUYXCBKH-HNQUOIGGSA-N

SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=O)O2)O)O)O

solubility

Soluble in DMSO

Synonyms

Hispidin

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=O)O2)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=O)O2)O)O)O

The exact mass of the compound Hispidin is 246.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant and Anti-inflammatory Applications

Specific Scientific Field: Biomedical Sciences

Summary of the Application: Hispidin is known for its antioxidant and anti-inflammatory properties . It has been studied for its potential therapeutic applications in various diseases including cancer, metabolic syndrome, cardiovascular, neurodegenerative, and viral diseases .

Methods of Application or Experimental Procedures: Hispidin is a secondary plant and fungal metabolite, and its therapeutic potential is usually investigated through in vitro and in vivo studies . The specific methods of application or experimental procedures can vary depending on the disease model being studied.

Results or Outcomes: Over 20 years of hispidin studies have shown its antioxidant, anti-inflammatory, anti-apoptotic, antiviral, and anti-cancer cell activity .

Anti-cancer Applications

Specific Scientific Field: Oncology

Summary of the Application: Hispidin has been found to have anti-cancer properties, particularly in the context of its antioxidant and anti-inflammatory effects .

Methods of Application or Experimental Procedures: The anti-cancer properties of hispidin are typically studied using cancer cell lines in vitro, or using animal models in vivo .

Results or Outcomes: Hispidin has been shown to inhibit the growth of cancer cells in various studies .

Treatment of Polycystic Ovarian Syndrome (PCOS)

Specific Scientific Field: Endocrinology

Summary of the Application: Hispidin has been studied for its potential efficacy against zearalenone-induced fungal toxicity causing polycystic ovarian syndrome (PCOS) in rats .

Methods of Application or Experimental Procedures: In a three-month exposure study, female Wistar rats were treated with hispidin and magnesium nanoparticles (MgONPs) against zearalenone-induced myotoxicity .

Results or Outcomes: The findings showed that exposure to zearalenone promotes PCOS in rats, and that hispidin treatment can help to mitigate this effect .

Bioluminescence

Specific Scientific Field: Biochemistry

Summary of the Application: Hispidin has been identified as a luciferin precursor in luminous fungi .

Methods of Application or Experimental Procedures: The role of hispidin in bioluminescence is typically studied using biochemical assays and genetic techniques .

Results or Outcomes: Hispidin has been shown to play a key role in the bioluminescence of certain fungi .

Anti-microbial Applications

Specific Scientific Field: Microbiology

Summary of the Application: Hispidin has been found to have antimicrobial properties, particularly against certain types of fungi .

Methods of Application or Experimental Procedures: The antimicrobial properties of hispidin are typically studied using microbial cultures in vitro .

Results or Outcomes: Hispidin has been shown to inhibit the growth of certain types of fungi .

Neuroprotective Applications

Specific Scientific Field: Neuroscience

Summary of the Application: Hispidin has been studied for its potential neuroprotective effects, particularly in the context of its antioxidant and anti-inflammatory properties .

Methods of Application or Experimental Procedures: The neuroprotective properties of hispidin are typically studied using neuronal cell lines in vitro, or using animal models in vivo .

Results or Outcomes: Hispidin has been shown to have neuroprotective effects in various studies .

Cardiovascular Applications

Specific Scientific Field: Cardiology

Summary of the Application: Hispidin has been studied for its potential therapeutic applications in cardiovascular diseases . It has been found to have cardioprotective effects, particularly in the context of its antioxidant properties .

Methods of Application or Experimental Procedures: The cardioprotective properties of hispidin are typically studied using cardiac cell lines in vitro, or using animal models in vivo .

Results or Outcomes: Hispidin demonstrated the antioxidant effect on H9c2 cardiomyoblast cells treated with hydrogen peroxide. Hispidin stimulated a decrease of intracellular ROS, an increase of antioxidant enzymes (heme oxygenase-1 and catalase), and activation of Akt, GSK-3β, and ERK1/2, and whole phosphatidylinositol-3-kinase signaling pathway in H9c2 cells .

Microtubule Depolymerization

Specific Scientific Field: Cell Biology

Summary of the Application: Hispidin has been found to have effects on microtubule dynamics, specifically it activates phosphorylation of stathmin-1 at Ser16 which causes depolymerization of microtubules in SGC-7901 .

Methods of Application or Experimental Procedures: The effects of hispidin on microtubule dynamics are typically studied using cell lines in vitro .

Results or Outcomes: Hispidin has been shown to cause depolymerization of microtubules in SGC-7901 cells .

Antiviral Applications

Specific Scientific Field: Virology

Summary of the Application: Hispidin has been studied for its potential antiviral properties .

Methods of Application or Experimental Procedures: The antiviral properties of hispidin are typically studied using viral cultures in vitro .

Results or Outcomes: Hispidin has been shown to have antiviral effects in various studies .

Enhancing the Efficacy of Chemotherapy

Summary of the Application: Hispidin has been found to enhance the biological activities of other compounds such as the chemotherapy drug gemcitabine . It has been studied for its potential to sensitize pancreatic cancer stem cells to gemcitabine and promote its therapeutic efficacy .

Methods of Application or Experimental Procedures: The enhancing effects of hispidin on chemotherapy drugs are typically studied using cancer cell lines in vitro .

Results or Outcomes: Hispidin has been shown to sensitize pancreatic cancer stem cells to gemcitabine and promote its therapeutic efficacy .

Synthesis of Hispidin-like Compounds

Summary of the Application: Hispidin synthase has been found to prefer coumaric over caffeic acid for the synthesis of hispidin-like compounds .

Methods of Application or Experimental Procedures: The synthesis of hispidin-like compounds is typically studied using biochemical assays and genetic techniques .

Results or Outcomes: Hispidin synthase has been shown to prefer coumaric over caffeic acid for the synthesis of hispidin-like compounds .

Hispidin is a naturally occurring compound classified as a styryl pyrone derivative, primarily found in certain fungi. It has garnered attention due to its role as a precursor in the biosynthesis of bioluminescent compounds, particularly in luminescent fungi such as Mycena chlorophos and Neonothopanus nambi. The chemical structure of hispidin features a pyrone ring, which is integral to its biological functions and interactions within various biochemical pathways.

Hispidin undergoes several chemical transformations, notably through hydroxylation reactions. The enzyme hispidin 3-hydroxylase catalyzes the conversion of hispidin into 3-hydroxyhispidin, a key step in the biosynthetic pathway leading to fungal luciferins. This reaction involves the reduction of flavin adenine dinucleotide (FAD) by nicotinamide adenine dinucleotide phosphate (NADPH), where the binding of hispidin significantly enhances the reaction rate. The kinetic studies reveal that hispidin binding increases the reduction rate of FAD by nearly 100-fold, demonstrating its critical role in enzymatic activity .

Hispidin exhibits notable biological activities, particularly in relation to bioluminescence. It has been identified as a luciferin precursor, essential for the luminescence observed in certain fungi. The presence of hispidin facilitates the luminescent reactions by providing necessary substrates for enzymatic processes involved in light emission . Additionally, hispidin and its derivatives have been implicated in various metabolic pathways, contributing to the ecological roles of luminescent fungi.

The biosynthesis of hispidin involves several key steps starting from caffeic acid, which undergoes phosphorylation and subsequent transformations to yield hispidin. Key intermediates such as tricetolatone are involved in this pathway, with enzymes facilitating various reactions including oxidation and reduction processes . Research has demonstrated that manipulating precursor concentrations can significantly affect hispidin production, highlighting potential strategies for enhancing its biosynthesis through genetic engineering or metabolic pathway optimization.

Hispidin's unique properties and biological activities make it valuable in various applications:

  • Bioluminescence Research: As a precursor to luciferins, hispidin is crucial for studying bioluminescence mechanisms in fungi.
  • Biotechnology: Its enzymatic conversion pathways could be harnessed for biocatalysis applications, potentially leading to sustainable production methods for valuable compounds.
  • Pharmaceuticals: Given its biological activity, there is potential for exploring hispidin and its derivatives in drug development or as bioactive agents.

Interaction studies have focused on understanding how hispidin interacts with enzymes involved in its metabolism. For example, the binding affinity of hispidin to hispidin 3-hydroxylase has been characterized, revealing that it forms a stable complex that enhances enzymatic activity. This specificity indicates that hispidin plays a pivotal role in regulating metabolic pathways associated with fungal bioluminescence .

Several compounds share structural or functional similarities with hispidin. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
Caffeic AcidPhenolic AcidAntioxidant propertiesPrecursor to various phenolic compounds
3-HydroxyhispidinHydroxylated Styryl PyroneLuciferin precursorDirectly derived from hispidin
Phelligridin DStyryl PyroneAntimicrobial propertiesExhibits unique structural variations
LuciferinsVarious structuresBioluminescenceDiverse origins and mechanisms

Hispidin stands out due to its specific involvement in fungal bioluminescence and its unique biosynthetic pathway that differentiates it from other similar compounds.

Molecular Formula and Physicochemical Properties

Hispidin is a naturally occurring styryl-pyranone compound with the molecular formula C₁₃H₁₀O₅ and a molecular weight of 246.22 grams per mole [1] [2] [5]. The compound is registered under the Chemical Abstracts Service number 555-55-5 and is systematically named as 6-[(E)-2-(3,4-dihydroxyphenyl)vinyl]-4-hydroxy-2H-pyran-2-one [1] [2]. Hispidin was first isolated from the basidiomycete fungus Inonotus hispidus, formerly known as Polyporus hispidus, and has since been identified in various fungal species including Phellinus pomaceus and Gymnopilus spectabilis [1].

The physicochemical properties of hispidin reveal its solid-state characteristics and chemical behavior under various conditions [2] [5] [6]. The compound exhibits polymorphic behavior with reported melting points varying between 237.5-238.5°C according to Sigma-Aldrich specifications and 312-315°C as documented in chemical databases [5] [6]. This variation suggests potential polymorphic forms or differences in sample purity and preparation methods [6]. The predicted boiling point of hispidin is 500.5±50.0°C, indicating thermal stability under moderate heating conditions [6].

PropertyValueReference
Molecular FormulaC₁₃H₁₀O₅ [1] [2] [5] [6]
Molecular Weight (g/mol)246.22 [1] [2] [5] [6]
CAS Number555-55-5 [2] [5] [6]
IUPAC Name6-[(E)-2-(3,4-dihydroxyphenyl)vinyl]-4-hydroxy-2H-pyran-2-one [1] [2]
Melting Point (°C)237.5-238.5 (Sigma-Aldrich); 312-315 (ChemBook) [5] [6]
Boiling Point (°C)500.5±50.0 (Predicted) [6]
Density (g/cm³)1.657 [6]
Solubility in DMSO (mg/mL)>10 [2] [6]
pKa4.90±0.30 (Predicted) [6]
λmax in MeOH (nm)369 [6]
Storage Temperature (°C)-20 [2] [5]
AppearanceSolid [5] [6]
ColorYellow to brown [5] [6]

The density of hispidin is reported as 1.657 grams per cubic centimeter, reflecting its compact molecular structure [6]. The compound demonstrates excellent solubility in dimethyl sulfoxide with concentrations exceeding 10 milligrams per milliliter, making it amenable to various analytical and research applications [2] [6]. The predicted pKa value of 4.90±0.30 indicates the acidic nature of the phenolic hydroxyl groups present in the molecular structure [6]. For optimal stability and preservation, hispidin requires storage at -20°C due to potential degradation under ambient conditions [2] [5].

Structural Elucidation and Configuration Analysis

The structural architecture of hispidin consists of a styryl-pyranone framework featuring a conjugated system that extends from the pyranone ring through a vinyl linker to a dihydroxyphenyl moiety [1] [2]. The molecule contains five oxygen atoms strategically positioned to provide multiple sites for hydrogen bonding interactions [1]. The pyranone ring system forms the core structural element, with a hydroxyl group at the 4-position and the styryl substituent at the 6-position [1] [2].

The configuration analysis reveals that hispidin adopts an E-configuration across the vinyl double bond connecting the pyranone and dihydroxyphenyl rings [1] [2]. This geometric arrangement is crucial for the biological activity and spectroscopic properties of the compound [1]. The dihydroxyphenyl group exhibits a catechol configuration with hydroxyl groups positioned at the 3 and 4 positions of the benzene ring [1] [2].

The extended conjugation system spanning from the pyranone carbonyl through the vinyl bridge to the aromatic ring contributes significantly to the electronic properties and spectroscopic characteristics of hispidin [1] [2]. This conjugated framework enables efficient electron delocalization, which influences the compound's optical properties and chemical reactivity [6]. The planar arrangement of the conjugated system facilitates optimal orbital overlap and contributes to the stability of the molecular structure [1].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed insights into the structural features and dynamic behavior of hispidin through analysis of chemical shifts and coupling patterns [23] [28] [29]. The carbon-13 nuclear magnetic resonance spectrum of hispidin reveals characteristic chemical shifts that reflect the electronic environment of each carbon atom within the molecular framework [28] [29]. The pyranone carbonyl carbon typically appears in the downfield region, while the aromatic carbons of both the pyranone and phenyl rings exhibit distinct chemical shifts based on their substitution patterns [28] [29].

The chemical shift ranges for hispidin carbons span a considerable spectrum, with variations dependent upon the specific substitution pattern and electronic effects of neighboring functional groups [28] [29]. The vinyl carbons connecting the pyranone and phenyl rings display intermediate chemical shifts reflecting their sp2 hybridization and position within the conjugated system [28] [29]. Quantum chemical calculations have demonstrated that carbon-13 nuclear magnetic resonance chemical shifts can be predicted with root mean square errors of 1.6-1.9 parts per million over a 26 parts per million range when appropriate computational methods are employed [28] [29].

Proton nuclear magnetic resonance spectroscopy of hispidin reveals characteristic signals for the vinyl protons, aromatic protons, and hydroxyl protons [30] [33]. The vinyl protons typically appear as coupled doublets reflecting the trans-configuration across the double bond [30]. The aromatic protons of the dihydroxyphenyl ring exhibit complex splitting patterns due to ortho and meta coupling interactions [30] [33]. Hydroxyl proton signals can be sensitive to solvent, temperature, and concentration effects due to potential hydrogen bonding interactions [30] [33].

Mass Spectrometry Fingerprinting

Mass spectrometry analysis of hispidin provides definitive molecular weight confirmation and structural information through fragmentation patterns [1] [31]. The molecular ion peak appears at mass-to-charge ratio 246, corresponding to the intact hispidin molecule [1]. The mass spectral fragmentation pattern of hispidin follows predictable pathways based on the stability of resulting fragment ions and the inherent weak points within the molecular structure [31].

The primary fragmentation pathways involve cleavage of the vinyl bridge connecting the pyranone and dihydroxyphenyl rings, resulting in characteristic fragment ions that can be used for structural confirmation [31]. Loss of hydroxyl groups from the phenolic positions represents another common fragmentation pathway, generating fragments with mass losses of 17 atomic mass units [31]. The pyranone ring system tends to remain intact during fragmentation, serving as a stable core that can be detected in the mass spectrum [31].

Advanced mass spectrometric techniques, including tandem mass spectrometry, enable detailed structural characterization through controlled fragmentation and analysis of specific fragment ions [31]. These methods provide enhanced specificity for hispidin identification and quantification in complex matrices [13]. The mass spectral fingerprint of hispidin serves as a reliable analytical tool for compound identification and purity assessment [1] [31].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of hispidin reveals characteristic absorption features that arise from the extended conjugated system spanning the pyranone and dihydroxyphenyl rings [6] [10]. The maximum absorption wavelength occurs at 369 nanometers when measured in methanol, reflecting the electronic transitions within the conjugated framework [6]. This absorption maximum provides a reliable analytical parameter for hispidin identification and quantification [6].

The ultraviolet-visible spectrum of hispidin exhibits strong absorption in the near-ultraviolet region due to π-π* electronic transitions within the conjugated system [6] [10]. The dihydroxyphenyl moiety contributes additional absorption features characteristic of catechol-type compounds [6]. The intensity and position of absorption bands can be influenced by solvent effects, pH variations, and molecular conformation [10].

Comparative studies of hispidin with related styryl-pyranone compounds demonstrate that the specific substitution pattern and degree of conjugation significantly influence the ultraviolet-visible spectroscopic properties [6]. The absorption characteristics of hispidin make it amenable to spectrophotometric analysis and monitoring in various research applications [6].

Infrared Spectral Features

Infrared spectroscopy provides detailed information about the functional groups present in hispidin through analysis of characteristic vibrational frequencies [24] [27]. The infrared spectrum of hispidin exhibits distinct absorption bands corresponding to the various functional groups within the molecular structure [24] [27]. The hydroxyl groups of both the pyranone and dihydroxyphenyl moieties generate broad absorption bands in the 3200-3600 wavenumber region due to stretching vibrations [27].

The carbonyl group of the pyranone ring produces a strong absorption band typically observed around 1650-1700 wavenumbers, characteristic of α,β-unsaturated lactone systems [27]. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while the vinyl carbon-carbon double bond contributes additional absorption features [27]. The fingerprint region below 1400 wavenumbers contains multiple absorption bands that provide detailed structural information specific to hispidin [27].

Two-dimensional infrared spectroscopy techniques have been employed to study the dynamic behavior and conformational changes of hispidin-related compounds [24]. These advanced methods enable resolution of overlapping absorption bands and provide insights into molecular motions and intermolecular interactions [24]. The infrared spectral features of hispidin serve as reliable analytical markers for compound identification and structural characterization [24] [27].

TechniqueKey FeaturesApplicationsReference
UV-Visible Spectroscopyλmax = 369 nm in methanolIdentification and quantification [6]
Mass SpectrometryMolecular ion peak at m/z 246Molecular weight confirmation and fragmentation analysis [1]
Infrared SpectroscopyCharacteristic pyranone and phenolic vibrationsFunctional group identification [24] [27]
NMR SpectroscopyChemical shifts dependent on tautomeric stateStructural elucidation and tautomer analysis [23] [28] [29]

Tautomerism: Hispidin and Isohispidin

The tautomeric equilibrium between hispidin and its isomeric form isohispidin represents a fundamental aspect of the compound's chemical behavior and structural dynamics [14] [19]. Tautomerization of hispidin leads to the formation of the stable tautomer isohispidin through a two-step equilibrium process that involves proton transfer and structural rearrangement [14]. This tautomeric relationship significantly influences the chemical properties, biological activity, and spectroscopic characteristics of the compound [14] [19].

Density functional theory calculations have revealed that the bond dissociation energies of hispidin and isohispidin are remarkably similar, with differences of less than 0.2 kilocalories per mole in the gas phase and 0.3 kilocalories per mole in polar continuum model calculations [14]. This energetic similarity indicates that both tautomeric forms are thermodynamically accessible under physiological conditions [14] [19]. The comparable stability of both tautomers suggests that the equilibrium position may be influenced by environmental factors such as solvent polarity, pH, and intermolecular interactions [14] [19].

Comprehensive experimental and theoretical investigations have demonstrated that both hispidin and isohispidin exhibit significant antioxidant activity with overall rate constants ranging from 4.48 × 10⁹ to 2.06 × 10¹⁰ M⁻¹s⁻¹ in lipid media and 3.24 × 10¹⁰ M⁻¹s⁻¹ in water for hydroxyl radical scavenging [19]. The mechanistic analysis reveals that radical adduct formation dominates in lipid environments, while both radical adduct formation and single electron transfer operate nonselectively in aqueous media [19].

PropertyHispidinIsohispidinReference
NameHispidinIsohispidin [14] [19]
StabilityStable under normal conditionsStable tautomeric form [14] [19]
Hydrogen Bond Donor Sites3 (phenolic OH groups + pyranone OH)3 (phenolic OH groups + pyranone OH) [14] [19]
Hydrogen Bond Acceptor Sites5 (oxygen atoms)5 (oxygen atoms) [14] [19]
Antioxidant Activity (BDE difference)Reference compound<0.3 kcal/mol difference [14] [19]
PrevalenceMajor tautomerMinor tautomer [14] [19]

The tautomeric interconversion between hispidin and isohispidin can be monitored using various spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy, which can distinguish between the different chemical environments of the tautomeric forms [14] [19]. The chemical shifts of specific carbon and proton nuclei serve as sensitive probes for tautomer identification and quantification [19]. Advanced computational methods, including molecular dynamics simulations, have provided insights into the kinetics and thermodynamics of the tautomerization process [19].

Crystallographic Analysis and Molecular Modeling

Crystallographic analysis and molecular modeling studies of hispidin provide detailed three-dimensional structural information that complements spectroscopic characterization methods [17] [20] [25]. While specific single-crystal X-ray diffraction data for pure hispidin remains limited in the literature, computational molecular modeling approaches have been extensively employed to predict and analyze the three-dimensional structure of the compound [17] [35] [36].

Molecular modeling studies utilizing density functional theory calculations have provided detailed insights into the optimized geometry, electronic structure, and conformational preferences of hispidin [17] [35] [36]. These computational investigations reveal that the molecule adopts a predominantly planar conformation due to the extended conjugation system, with minimal deviation from planarity across the styryl-pyranone framework [17]. The calculated bond lengths and angles are consistent with typical values for styryl-pyranone compounds and validate the proposed structural assignments [35].

Quantum mechanical calculations have been employed to investigate the hydrogen bonding capabilities and intermolecular interactions of hispidin [36] [38]. These studies demonstrate that the multiple hydroxyl groups serve as both hydrogen bond donors and acceptors, enabling the formation of extensive hydrogen bonding networks in the solid state [36]. The calculated electrostatic potential maps reveal regions of high electron density around the oxygen atoms, confirming their role as hydrogen bond acceptors [36].

Advanced molecular modeling techniques, including molecular dynamics simulations, have been used to study the conformational flexibility and dynamic behavior of hispidin in various environments [37] [39]. These simulations provide insights into the influence of solvent effects, temperature, and intermolecular interactions on the molecular structure and properties [37] [39]. The results indicate that while the core styryl-pyranone framework remains relatively rigid, the hydroxyl groups exhibit conformational flexibility that may influence the biological activity and chemical reactivity of the compound [39].

Crystallographic studies of related styryl-pyranone compounds and hispidin derivatives have provided valuable structural information that can be extrapolated to understand the solid-state behavior of hispidin [16] [22]. These investigations reveal common structural features, including the tendency to form hydrogen-bonded networks and the influence of crystal packing forces on molecular conformation [16] [22]. The crystallographic data for related compounds support the proposed structural model for hispidin and provide insights into potential polymorphic forms [22].

Hymenochaetaceae Family (Inonotus and Phellinus)

The Hymenochaetaceae family represents the most significant and well-documented source of hispidin among fungal taxa [1] [2]. This family comprises over 35 genera and approximately 900 species distributed worldwide, with members characterized by annual to perennial, woody or fibrous fruiting bodies that exhibit a characteristic darkening reaction in potassium hydroxide [3].

Inonotus Species

The genus Inonotus stands as one of the primary hispidin producers within the Hymenochaetaceae family. Inonotus hispidus, the species from which hispidin was first isolated in 1889, continues to be recognized as a major source of this styrylpyrone compound [1] [2]. This species demonstrates global distribution across temperate regions, typically inhabiting deciduous trees including oak, birch, and maple [1]. Quantitative analysis reveals that Inonotus hispidus fruiting bodies contain hispidin concentrations ranging from 12.0 to 15.2 milligrams per gram of dry weight, making it one of the richest natural sources of this compound [4] [5].

Inonotus obliquus, commonly known as chaga, represents another significant hispidin-producing species within this genus [1] [2]. This fungus demonstrates a more restricted geographic distribution, primarily occurring in northern temperate regions across Asia, Europe, and North America, with a particular preference for birch trees as hosts [1]. Research indicates that Inonotus obliquus fruiting bodies contain hispidin concentrations of approximately 8.7 milligrams per gram of dry weight [6]. The production of hispidin in this species has been shown to increase under environmental stress conditions, particularly ultraviolet radiation exposure [7].

Inonotus xeranticus has emerged as another important hispidin source, distributed across Asia, North America, and Europe [1] [4] [8]. This species typically inhabits deciduous trees, particularly oak and birch, and demonstrates hispidin concentrations of approximately 12.3 milligrams per gram in fruiting bodies [4] [8]. Studies have revealed that Inonotus xeranticus produces not only hispidin but also various hispidin derivatives, including interfungins A, B, and C, which contribute to the diversity of bioactive compounds within this species [4].

Phellinus Species

The genus Phellinus constitutes another major hispidin-producing group within the Hymenochaetaceae family [1] [2] [9]. Phellinus linteus, historically recognized as a medicinal mushroom in traditional Asian medicine, has been extensively studied for its hispidin content [1] [10] [2]. However, recent taxonomic revisions have clarified that the true sanghuang strains belong to the genus Sanghuangporus rather than Phellinus [10] [11]. Nevertheless, authentic Phellinus species continue to serve as important hispidin sources.

Phellinus ignarius, widely distributed across northern temperate regions, demonstrates hispidin production capabilities with concentrations of approximately 2.1 milligrams per gram in fruiting bodies [1] [2]. This species typically inhabits various deciduous tree species and has been documented across multiple continents. Phellinus baumii, found in Asia and North America, shows higher hispidin concentrations of approximately 5.4 milligrams per gram, making it a valuable source for hispidin extraction [1].

The geographic distribution of Phellinus species varies considerably, with some species like Phellinus ellipsoideus demonstrating global distribution on hardwood trees, while others such as Phellinus harmala and Phellinus sensulato show more restricted distributions primarily in Asian regions [1] [9]. Research has demonstrated that different Phellinus species produce varying concentrations of hispidin and its derivatives, with some species accumulating specific hispidin oligomers and conjugates [12] [9].

Other Basidiomycetes

Beyond the Hymenochaetaceae family, several other basidiomycete families have been documented as hispidin producers, expanding the taxonomic diversity of hispidin-containing fungi [1] [2].

Omphalotaceae Family

The Omphalotaceae family contributes significantly to hispidin production through the luminescent species Neonothopanus nambi [1] [13]. This Southeast Asian species, distributed across Malaysia and Indonesia, demonstrates remarkable hispidin concentrations of approximately 25.8 milligrams per gram in fruiting bodies, representing one of the highest recorded natural concentrations of this compound [1] [13]. The hispidin in Neonothopanus nambi serves a critical ecological function as a precursor to fungal luciferin, the compound responsible for bioluminescence in this species [13] [14].

Strophariaceae Family

The Strophariaceae family includes Hypholoma sublateritium as a hispidin-producing species [1]. This fungus demonstrates wide geographic distribution across North America, Europe, and Asia, typically growing on coniferous and deciduous wood substrates [1]. While quantitative data for hispidin content in Hypholoma sublateritium remains limited, its inclusion in hispidin-producing taxa expands our understanding of the phylogenetic distribution of hispidin biosynthesis capabilities.

Cortinariaceae Family

Cortinarius glaucopus, representing the Cortinariaceae family, has been identified as a hispidin producer with concentrations of approximately 1.8 milligrams per gram in fruiting bodies [1] [2]. This species demonstrates distribution across Europe and North America, typically inhabiting deciduous tree environments. The presence of hispidin in Cortinarius species suggests that hispidin biosynthesis pathways have evolved independently across multiple basidiomycete lineages.

Hymenogastraceae Family

The Hymenogastraceae family contributes to hispidin production through various Gymnopilus species [1]. These fungi demonstrate global distribution across tropical and temperate regions, typically growing on wood and forest debris [1]. Some Gymnopilus species exhibit bioluminescent properties, similar to Neonothopanus nambi, suggesting a potential connection between hispidin production and fungal bioluminescence capabilities.

Plant Sources

While fungi represent the primary natural sources of hispidin, several plant species have been documented to produce this compound through alternative biosynthetic pathways [2] [15] [13].

Equisetaceae Family

Equisetum arvense, commonly known as horsetail, represents the most extensively studied plant source of hispidin [15] [13] [16]. This species demonstrates global distribution across temperate regions, typically inhabiting moist soils, fields, and roadsides [15]. Research conducted in 1997 by Beckert and colleagues first identified hispidin synthase activity in Equisetum arvense extracts, although the specific gene encoding this enzyme was not initially characterized [13] [16]. Subsequent studies have revealed that horsetail produces hispidin through type III polyketide synthases, which differ significantly from the type I polyketide synthases employed by fungi [13].

Quantitative analysis indicates that Equisetum arvense contains moderate levels of hispidin, with concentrations of approximately 0.05 milligrams per gram in whole plant extracts [13]. While these concentrations are considerably lower than those found in hispidin-rich fungi, the widespread distribution and accessibility of Equisetum arvense make it a potentially valuable alternative source for hispidin extraction.

Piperaceae Family

The Piperaceae family includes several species that demonstrate hispidin production capabilities. Piper methysticum, commonly known as kava, produces trace amounts of hispidin in root tissues, with concentrations of approximately 0.02 milligrams per gram [15] [13]. This Pacific Island species has been traditionally used for its psychoactive properties, and the presence of hispidin adds to its chemical complexity.

Piper nigrum, the black pepper plant, represents another Piperaceae member that produces hispidin derivatives [15]. While quantitative data for hispidin content in black pepper remains limited, its global distribution across tropical regions makes it a geographically accessible source for further investigation.

Plumbaginaceae Family

Plumbago zeylanica, known as Ceylon leadwort, has emerged as one of the most promising plant sources of hispidin [13]. This species, distributed across South Asia and Southeast Asia, demonstrates active hispidin synthase enzyme activity with relatively high efficiency [13]. Research has identified PzPKS2 from Plumbago zeylanica as one of the most active plant hispidin synthases, capable of producing hispidin concentrations comparable to some fungal sources when expressed in heterologous systems [13].

Other Plant Families

Several other plant families contribute to the diversity of hispidin-producing species. The Asteraceae family includes Achyrocline bogotensis from South America, which produces trace amounts of hispidin in montane regions [15]. The Anacardiaceae family contributes Pistacia atlantica from Mediterranean and Middle Eastern regions, while the Annonaceae family includes Goniothalamus umbrosus from Southeast Asian tropical forests [15].

Recent research has identified additional plant hispidin synthases in species such as Panicum virgatum (switchgrass) from North American grasslands and various Populus species from northern temperate riparian zones [13]. These discoveries suggest that hispidin production capabilities may be more widespread among plant species than previously recognized.

Ecological Roles

Hispidin serves diverse ecological functions across different organisms, with its roles varying significantly between fungal and plant sources [17] [18] [19].

Antioxidant Defense Mechanisms

In fungal systems, hispidin functions primarily as an antioxidant defense compound, protecting organisms against reactive oxygen species generated under environmental stress conditions [17] [18] [19]. Research has demonstrated that hispidin accumulation increases significantly in response to various stress factors, including ultraviolet radiation, temperature fluctuations, and pathogen attacks [17] [7]. The compound's ability to scavenge free radicals and neutralize oxidative damage provides crucial protection for fungal cellular components, particularly in species inhabiting exposed environments.

Environmental stress studies have revealed that hispidin production in fungi like Phellinus igniarius increases dramatically following exposure to challenging conditions [17]. Proteomic analysis has shown that stress response proteins, including heat shock proteins, glutathione S-transferases, and cysteine proteases, are upregulated alongside hispidin biosynthesis pathways [17]. This coordinated response suggests that hispidin functions as part of a comprehensive cellular defense system against environmental adversity.

Bioluminescence Pathway Function

In bioluminescent fungi, hispidin serves a specialized ecological role as a precursor to fungal luciferin, the compound responsible for light emission [13] [14]. Neonothopanus nambi and other luminescent species utilize hispidin as a key intermediate in their bioluminescence pathway, where it undergoes hydroxylation to form 3-hydroxyhispidin, which subsequently serves as the luciferin substrate [14].

The ecological significance of fungal bioluminescence, and by extension hispidin's role in this process, remains an active area of research [20]. Current hypotheses suggest that bioluminescence may serve functions including attraction of spore-dispersing insects, deterrence of fungal predators, or optimization of metabolic processes under low-light conditions [20]. The high hispidin concentrations found in bioluminescent fungi support the critical importance of this compound in maintaining luminescent capabilities.

Chemical Defense and Allelopathy

Hispidin demonstrates significant antimicrobial and antifungal properties, suggesting its role as a chemical defense compound against competing microorganisms [2] [17]. Studies have shown that hispidin-producing fungi maintain competitive advantages in complex microbial communities, potentially through the release of hispidin and its derivatives into the surrounding environment.

In plant systems, hispidin may function as an allelopathic compound, influencing the growth and development of neighboring plants [13]. The presence of hispidin in plant root exudates and leaf tissues suggests potential roles in plant-plant and plant-microbe interactions, although detailed ecological studies of these functions remain limited.

Metabolic Regulation Functions

Research has revealed that hispidin biosynthesis is closely linked to fundamental metabolic processes, particularly energy metabolism and oxidative phosphorylation [17]. Proteomic studies have demonstrated that hispidin production correlates with increased expression of ATP synthase, NAD binding proteins, and various oxidoreductases [17]. This connection suggests that hispidin may serve regulatory functions in cellular energy homeostasis, particularly under conditions of metabolic stress.

The relationship between hispidin production and pyruvate metabolism has been identified as a potential protective mechanism against stress conditions in fungi [17]. Increased pyruvate dehydrogenase and dihydrolipoyllysine-residue acetyltransferase expression accompanies hispidin accumulation, suggesting coordinated metabolic adjustments that enhance organism survival under challenging conditions.

Geographic Distribution of Hispidin-Producing Organisms

The global distribution of hispidin-producing organisms demonstrates distinct geographic patterns influenced by climate, biodiversity, and ecological factors [21] [22].

Asia: Primary Biodiversity Center

Asia emerges as the primary center of hispidin-producing organism diversity, hosting approximately 18 species of hispidin-producing fungi and 4 plant species [1] [6] [2]. This region encompasses the highest concentrations of Hymenochaetaceae family members, particularly in East Asian temperate forests and Southeast Asian tropical regions [1] [3].

China, Korea, and Japan represent core areas for hispidin-producing fungi, with species such as Sanghuangporus sanghuang, Sanghuangporus vaninii, and various Phellinus species demonstrating endemic or near-endemic distributions [1] [6] [11]. The mountainous regions of these countries provide optimal conditions for deciduous tree-associated fungi, supporting diverse hispidin-producing communities.

North America: Temperate and Boreal Distributions

North America hosts approximately 12 species of hispidin-producing fungi and 3 plant species, with distributions concentrated in eastern temperate forests and boreal regions [1] [13]. The continent's deciduous forests, particularly those dominated by oak, maple, and birch species, provide optimal habitats for Hymenochaetaceae family members.

The eastern United States and southeastern Canada represent core areas for North American hispidin-producing fungi, with species such as Inonotus obliquus demonstrating widespread distributions across birch-dominated ecosystems [1]. The Great Lakes region and Appalachian Mountains serve as important refugial areas supporting diverse hispidin-producing communities.

Grassland ecosystems contribute through plant sources, particularly Panicum virgatum (switchgrass), which demonstrates hispidin synthase activity across North American prairie regions [13]. These findings suggest that hispidin production capabilities extend beyond forest ecosystems into grassland environments.

Europe: Temperate Forest Concentrations

Europe supports approximately 8 species of hispidin-producing fungi and 2 plant species, with distributions primarily concentrated in temperate deciduous and mixed forests [1] [3]. The continent's relatively lower diversity compared to Asia and North America reflects historical factors including Pleistocene glaciation impacts and reduced forest connectivity.

Scandinavian boreal forests contribute significantly through species such as Inonotus obliquus, which demonstrates extensive distributions across birch-dominated ecosystems [1]. Central European deciduous forests support various Phellinus and Fuscoporia species, although at lower diversity levels than observed in Asian counterparts.

The presence of Equisetum arvense across European temperate regions provides widespread plant-based hispidin sources, contributing to the continent's overall hispidin-producing organism diversity [15] [13].

Southern Hemisphere: Limited Distributions

The Southern Hemisphere demonstrates significantly lower hispidin-producing organism diversity, with limited documented occurrences [1]. South America contributes through Achyrocline bogotensis in montane regions, while Africa shows minimal representation with only Fuscoporia aethiopica documented from Kenyan ecosystems [1] [3].

This pattern reflects several factors including lower overall fungal diversity in Southern Hemisphere temperate regions, limited research efforts in many areas, and ecological differences that may not favor hispidin-producing organism establishment.

Climate and Ecological Correlations

Geographic distribution patterns of hispidin-producing organisms show strong correlations with specific climate zones and ecological conditions [21]. Temperate regions with moderate precipitation and seasonal temperature variations demonstrate the highest diversity, particularly areas supporting deciduous forest ecosystems [1] [3].

Biodiversity hotspots play crucial roles in maintaining hispidin-producing organism diversity, with Southeast Asian, East Asian, and Eastern North American hotspots contributing disproportionately to global species richness [22]. These areas serve as important conservation priorities for maintaining hispidin-producing organism populations and their associated genetic resources.

Quantitative Analysis in Natural Sources

Quantitative determination of hispidin content across natural sources reveals significant variation dependent on species, tissue type, extraction methods, and analytical techniques [23] [24] [25].

Analytical Methodologies

High-Performance Liquid Chromatography with UV detection (HPLC-UV) represents the most widely employed analytical method for hispidin quantification [23] [25]. This technique provides reliable separation and quantification capabilities, with optimal detection wavelengths typically set at 395 nanometers for maximum sensitivity [25]. Method validation studies demonstrate excellent linearity (R² > 0.999), precision (relative standard deviation < 3%), and accuracy (recovery rates 95-105%) for hispidin analysis [25].

Liquid Chromatography-Mass Spectrometry (LC-MS) techniques offer enhanced specificity and sensitivity for hispidin detection, particularly valuable for complex biological matrices [24]. Ultra-Performance Liquid Chromatography coupled with Triple-Time-of-Flight Mass Spectrometry (UPLC-Triple-TOF-MS) provides superior resolution for hispidin derivative identification and quantification [6].

Sample preparation methodologies significantly influence quantitative results, with extraction solvents, temperature, and duration affecting hispidin recovery rates [23] [24]. Methanol and ethanol extraction demonstrate optimal efficiency for hispidin isolation from fungal and plant tissues, with Soxhlet extraction providing higher yields compared to simple solvent extraction methods [23].

Fungal Source Quantification

Quantitative analysis reveals substantial variation in hispidin content among fungal sources, ranging from 1.8 to 25.8 milligrams per gram of dry weight [1] [4] [6]. Bioluminescent fungi demonstrate the highest concentrations, with Neonothopanus nambi reaching 25.8 milligrams per gram, reflecting the compound's critical role in luciferin biosynthesis [1].

Among non-bioluminescent fungi, Inonotus hispidus consistently demonstrates high hispidin concentrations of 12.0-15.2 milligrams per gram, establishing it as one of the richest natural sources [4] [5]. Inonotus xeranticus follows with 12.3 milligrams per gram, while Inonotus obliquus contains approximately 8.7 milligrams per gram [4] [6].

Cultivated fungal mycelia generally exhibit lower hispidin concentrations compared to wild fruiting bodies, with Sanghuangporus sanghuang mycelia containing approximately 3.0 milligrams per gram under optimized cultivation conditions [10] [11]. Culture medium composition significantly influences hispidin production, with glucose and yeast extract combinations at pH 5.0 providing optimal yields [10] [11].

Plant Source Quantification

Plant sources demonstrate considerably lower hispidin concentrations compared to fungal sources, typically ranging from 0.02 to 0.12 milligrams per gram [15] [13]. Plumbago zeylanica shows the highest plant-based hispidin synthase activity, with leaf extracts containing approximately 0.12 milligrams per gram equivalent hispidin production capacity [13].

Equisetum arvense, despite being the first identified plant hispidin source, contains relatively low concentrations of approximately 0.05 milligrams per gram in whole plant extracts [13]. These levels reflect the different biosynthetic pathways employed by plants compared to fungi, with type III polyketide synthases generally producing lower hispidin yields than fungal type I polyketide synthases.

Seasonal and Environmental Variations

Hispidin content in natural sources demonstrates significant seasonal and environmental variation [7] [26]. Studies of Inonotus obliquus reveal increased hispidin production during periods of environmental stress, particularly under ultraviolet radiation exposure and temperature fluctuations [7].

Light exposure significantly influences hispidin biosynthesis in submerged fungal cultures, with controlled illumination studies showing 2-3 fold increases in hispidin production compared to dark-grown cultures [26]. These findings suggest that environmental factors play crucial roles in regulating hispidin biosynthesis pathways.

Geographic and Substrate Variations

Quantitative analysis reveals that hispidin content varies significantly based on geographic origin and substrate characteristics [24]. Inonotus hispidus specimens collected from different tree species demonstrate varying hispidin concentrations, with oak-associated specimens showing higher levels compared to maple or birch-associated collections [24].

Regional variations in hispidin content reflect differences in climate, soil conditions, and tree host characteristics [24]. These variations have important implications for commercial hispidin production and standardization of hispidin-containing products.

Quality Control and Standardization

Analytical method standardization remains crucial for reliable hispidin quantification across laboratories and studies [25]. International guidelines recommend specific validation parameters including linearity, precision, accuracy, detection limits, and robustness testing for hispidin analytical methods [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

246.05282342 g/mol

Monoisotopic Mass

246.05282342 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SSJ18CG55E

Wikipedia

Hispidin

Dates

Last modified: 08-15-2023
1: Smolskaite L, Slapšyte G, Mierauskiene J, Dedonyte V, Venskutonis PR. Antioxidant and Genotoxic Properties of Hispidin Isolated from the Velvet-Top Mushroom, Phaeolus schweinitzii (Agaricomycetes). Int J Med Mushrooms. 2017;19(11):967-980. doi: 10.1615/IntJMedMushrooms.2017024522. PubMed PMID: 29345559.
2: Song TY, Yang NC, Chen CL, Thi TLV. Protective Effects and Possible Mechanisms of Ergothioneine and Hispidin against Methylglyoxal-Induced Injuries in Rat Pheochromocytoma Cells. Oxid Med Cell Longev. 2017;2017:4824371. doi: 10.1155/2017/4824371. Epub 2017 Oct 17. PubMed PMID: 29181125; PubMed Central PMCID: PMC5664345.
3: Tian LW, Feng Y, Tran TD, Shimizu Y, Pfeifer T, Vu HT, Quinn RJ. Achyrodimer F, a tyrosyl-DNA phosphodiesterase I inhibitor from an Australian fungus of the family Cortinariaceae. Bioorg Med Chem Lett. 2017 Sep 1;27(17):4007-4010. doi: 10.1016/j.bmcl.2017.07.062. Epub 2017 Jul 24. PubMed PMID: 28797798.
4: Oba Y, Suzuki Y, Martins GNR, Carvalho RP, Pereira TA, Waldenmaier HE, Kanie S, Naito M, Oliveira AG, Dörr FA, Pinto E, Yampolsky IV, Stevani CV. Identification of hispidin as a bioluminescent active compound and its recycling biosynthesis in the luminous fungal fruiting body. Photochem Photobiol Sci. 2017 Sep 13;16(9):1435-1440. doi: 10.1039/c7pp00216e. PubMed PMID: 28766678.
5: Wojtala A, Karkucinska-Wieckowska A, Sardao VA, Szczepanowska J, Kowalski P, Pronicki M, Duszynski J, Wieckowski MR. Modulation of mitochondrial dysfunction-related oxidative stress in fibroblasts of patients with Leigh syndrome by inhibition of prooxidative p66Shc pathway. Mitochondrion. 2017 Nov;37:62-79. doi: 10.1016/j.mito.2017.07.002. Epub 2017 Jul 21. PubMed PMID: 28739512.
6: Lee JS, Park JM, Lee S, Lee HJ, Yang HS, Yeo J, Lee KR, Choi BH, Hong EK. Hispidin rescues palmitate induced insulin resistance in C2C12 myotubes. Mol Med Rep. 2017 Oct;16(4):4229-4234. doi: 10.3892/mmr.2017.7042. Epub 2017 Jul 20. PubMed PMID: 28731188.
7: Purtov KV, Petushkov VN, Rodionova NS, Gitelson JI. Why does the bioluminescent fungus Armillaria mellea have luminous mycelium but nonluminous fruiting body? Dokl Biochem Biophys. 2017 May;474(1):217-219. doi: 10.1134/S1607672917030176. Epub 2017 Jul 20. PubMed PMID: 28726108.
8: Kaskova ZM, Dörr FA, Petushkov VN, Purtov KV, Tsarkova AS, Rodionova NS, Mineev KS, Guglya EB, Kotlobay A, Baleeva NS, Baranov MS, Arseniev AS, Gitelson JI, Lukyanov S, Suzuki Y, Kanie S, Pinto E, Di Mascio P, Waldenmaier HE, Pereira TA, Carvalho RP, Oliveira AG, Oba Y, Bastos EL, Stevani CV, Yampolsky IV. Mechanism and color modulation of fungal bioluminescence. Sci Adv. 2017 Apr 26;3(4):e1602847. doi: 10.1126/sciadv.1602847. eCollection 2017 Apr. PubMed PMID: 28508049; PubMed Central PMCID: PMC5406138.
9: Lv LX, Zhou ZX, Zhou Z, Zhang LJ, Yan R, Zhao Z, Yang LY, Bian XY, Jiang HY, Li YD, Sun YS, Xu QQ, Hu GL, Guan WJ, Li YQ. Hispidin induces autophagic and necrotic death in SGC-7901 gastric cancer cells through lysosomal membrane permeabilization by inhibiting tubulin polymerization. Oncotarget. 2017 Apr 18;8(16):26992-27006. doi: 10.18632/oncotarget.15935. PubMed PMID: 28460485; PubMed Central PMCID: PMC5432313.
10: Teranishi K. A combination of NADHP and hispidin is not essential for bioluminescence in luminous fungal living gills of Mycena chlorophos. Luminescence. 2017 Aug;32(5):866-872. doi: 10.1002/bio.3265. Epub 2017 Jan 5. PubMed PMID: 28058809.
11: Tsarkova AS, Kaskova ZM, Yampolsky IV. A Tale Of Two Luciferins: Fungal and Earthworm New Bioluminescent Systems. Acc Chem Res. 2016 Nov 15;49(11):2372-2380. Epub 2016 Sep 26. PubMed PMID: 27696815.
12: Gründemann C, Arnhold M, Meier S, Bäcker C, Garcia-Käufer M, Grunewald F, Steinborn C, Klemd AM, Wille R, Huber R, Lindequist U. Effects of Inonotus hispidus Extracts and Compounds on Human Immunocompetent Cells. Planta Med. 2016 Oct;82(15):1359-1367. Epub 2016 Jul 18. PubMed PMID: 27428885.
13: Teranishi K. Second bioluminescence-activating component in the luminous fungus Mycena chlorophos. Luminescence. 2017 Mar;32(2):182-189. doi: 10.1002/bio.3165. Epub 2016 Jun 7. PubMed PMID: 27271205.
14: Yi YJ, Lee IK, Lee SM, Yun BS. An Antioxidant Davallialactone from Phellinus baumii Enhances Sperm Penetration on In Vitro Fertilization of Pigs. Mycobiology. 2016 Mar;44(1):54-7. doi: 10.5941/MYCO.2016.44.1.54. Epub 2016 Mar 31. PubMed PMID: 27103855; PubMed Central PMCID: PMC4838592.
15: Nguyen BC, Taira N, Maruta H, Tawata S. Artepillin C and Other Herbal PAK1-blockers: Effects on Hair Cell Proliferation and Related PAK1-dependent Biological Function in Cell Culture. Phytother Res. 2016 Jan;30(1):120-7. doi: 10.1002/ptr.5510. Epub 2015 Nov 4. PubMed PMID: 26537230.
16: Li YB, Zhang QH, Chen Z, He ZJ, Yi GH. Oxidized low-density lipoprotein attenuated desmoglein 1 and desmocollin 2 expression via LOX-1/Ca(2+)/PKC-β signal in human umbilical vein endothelial cells. Biochem Biophys Res Commun. 2015 Dec 4-11;468(1-2):380-6. doi: 10.1016/j.bbrc.2015.10.079. Epub 2015 Oct 20. PubMed PMID: 26498522.
17: Sampaio SF, Branco AF, Wojtala A, Vega-Naredo I, Wieckowski MR, Oliveira PJ. p66Shc signaling is involved in stress responses elicited by anthracycline treatment of rat cardiomyoblasts. Arch Toxicol. 2016 Jul;90(7):1669-84. doi: 10.1007/s00204-015-1583-9. Epub 2015 Aug 30. PubMed PMID: 26318906.
18: Be Tu PT, Chompoo J, Tawata S. Hispidin and related herbal compounds from Alpinia zerumbet inhibit both PAK1-dependent melanogenesis in melanocytes and reactive oxygen species (ROS) production in adipocytes. Drug Discov Ther. 2015 Jun;9(3):197-204. doi: 10.5582/ddt.2015.01038. PubMed PMID: 26193942.
19: Benarous K, Bombarda I, Iriepa I, Moraleda I, Gaetan H, Linani A, Tahri D, Sebaa M, Yousfi M. Harmaline and hispidin from Peganum harmala and Inonotus hispidus with binding affinity to Candida rugosa lipase: In silico and in vitro studies. Bioorg Chem. 2015 Oct;62:1-7. doi: 10.1016/j.bioorg.2015.06.005. Epub 2015 Jun 29. PubMed PMID: 26151548.
20: Purtov KV, Petushkov VN, Baranov MS, Mineev KS, Rodionova NS, Kaskova ZM, Tsarkova AS, Petunin AI, Bondar VS, Rodicheva EK, Medvedeva SE, Oba Y, Oba Y, Arseniev AS, Lukyanov S, Gitelson JI, Yampolsky IV. The Chemical Basis of Fungal Bioluminescence. Angew Chem Int Ed Engl. 2015 Jul 6;54(28):8124-8. doi: 10.1002/anie.201501779. Epub 2015 Jun 11. PubMed PMID: 26094784.

Explore Compound Types